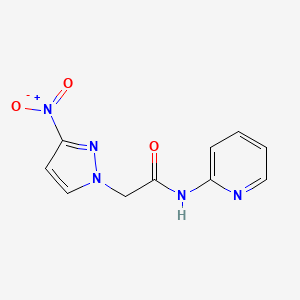
2-(3-nitro-1H-pyrazol-1-yl)-N-2-pyridinylacetamide
Overview
Description
2-(3-nitro-1H-pyrazol-1-yl)-N-2-pyridinylacetamide, also known as NPA, is a chemical compound widely used in scientific research. Its unique structure and properties make it a valuable tool in the study of various biological processes.
Mechanism of Action
2-(3-nitro-1H-pyrazol-1-yl)-N-2-pyridinylacetamide acts as a potent inhibitor of various enzymes and proteins involved in biological processes. It has been shown to inhibit the activity of nitric oxide synthase, a key enzyme involved in the synthesis of nitric oxide. 2-(3-nitro-1H-pyrazol-1-yl)-N-2-pyridinylacetamide also inhibits the activity of histone deacetylases, which play a critical role in gene expression and chromatin remodeling.
Biochemical and Physiological Effects:
2-(3-nitro-1H-pyrazol-1-yl)-N-2-pyridinylacetamide has been shown to have various biochemical and physiological effects on cells and tissues. It has been shown to increase the levels of intracellular cGMP, a signaling molecule involved in various cellular processes. 2-(3-nitro-1H-pyrazol-1-yl)-N-2-pyridinylacetamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, 2-(3-nitro-1H-pyrazol-1-yl)-N-2-pyridinylacetamide has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-(3-nitro-1H-pyrazol-1-yl)-N-2-pyridinylacetamide in lab experiments is its high potency and selectivity. 2-(3-nitro-1H-pyrazol-1-yl)-N-2-pyridinylacetamide has been shown to have a high affinity for its target proteins, making it an effective research tool. However, one of the limitations of using 2-(3-nitro-1H-pyrazol-1-yl)-N-2-pyridinylacetamide is its potential toxicity and off-target effects. Careful dose-response studies and toxicity testing are necessary to ensure the safety of 2-(3-nitro-1H-pyrazol-1-yl)-N-2-pyridinylacetamide in lab experiments.
Future Directions
There are several future directions for the use of 2-(3-nitro-1H-pyrazol-1-yl)-N-2-pyridinylacetamide in scientific research. One potential direction is the development of new drugs based on the structure of 2-(3-nitro-1H-pyrazol-1-yl)-N-2-pyridinylacetamide. Another direction is the use of 2-(3-nitro-1H-pyrazol-1-yl)-N-2-pyridinylacetamide in the study of epigenetic regulation, as it has been shown to inhibit histone deacetylases. Finally, the use of 2-(3-nitro-1H-pyrazol-1-yl)-N-2-pyridinylacetamide in the study of neurological disorders such as Alzheimer's disease and Parkinson's disease is an area of active research.
Conclusion:
In conclusion, 2-(3-nitro-1H-pyrazol-1-yl)-N-2-pyridinylacetamide is a valuable tool in scientific research due to its unique structure and properties. Its high potency and selectivity make it an effective research tool in various fields, including neuroscience, cancer research, and drug discovery. Further research on the biochemical and physiological effects of 2-(3-nitro-1H-pyrazol-1-yl)-N-2-pyridinylacetamide will provide valuable insights into its potential therapeutic applications.
Scientific Research Applications
2-(3-nitro-1H-pyrazol-1-yl)-N-2-pyridinylacetamide has been widely used as a research tool in various scientific fields, including neuroscience, cancer research, and drug discovery. In neuroscience, 2-(3-nitro-1H-pyrazol-1-yl)-N-2-pyridinylacetamide has been used to study the role of nitric oxide in synaptic plasticity and memory formation. In cancer research, 2-(3-nitro-1H-pyrazol-1-yl)-N-2-pyridinylacetamide has been used to inhibit the growth of cancer cells by targeting specific proteins involved in cell proliferation. In drug discovery, 2-(3-nitro-1H-pyrazol-1-yl)-N-2-pyridinylacetamide has been used as a lead compound for the development of new drugs targeting various diseases.
properties
IUPAC Name |
2-(3-nitropyrazol-1-yl)-N-pyridin-2-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N5O3/c16-10(12-8-3-1-2-5-11-8)7-14-6-4-9(13-14)15(17)18/h1-6H,7H2,(H,11,12,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXECISPPFDLJOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NC(=O)CN2C=CC(=N2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
33.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24797618 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-(3-nitro-1H-pyrazol-1-yl)-N-(pyridin-2-yl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-[5-(7-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B3747235.png)
![N-{2-[(4-acetylpiperazin-1-yl)methyl]-1-methyl-1H-benzimidazol-5-yl}-4-fluorobenzamide](/img/structure/B3747237.png)
![N-benzyl-4-methoxy-3-(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)benzenesulfonamide](/img/structure/B3747238.png)
![ethyl 4-{[(4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]dec-8-yl)carbonothioyl]amino}benzoate](/img/structure/B3747239.png)
![3-methyl-N-[({4-[1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]phenyl}amino)carbonyl]benzamide](/img/structure/B3747250.png)
![3-amino-6-methyl-N-[2-(trifluoromethoxy)phenyl]-5,6,7,8-tetrahydrothieno[2,3-b]-1,6-naphthyridine-2-carboxamide](/img/structure/B3747256.png)
![6-[2-(3,4-diethoxyphenyl)ethyl]-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B3747264.png)



![N-({[4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]amino}carbonyl)thiophene-2-carboxamide](/img/structure/B3747306.png)

